

Application Notes and Protocols for PF-06263276 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	PF-06263276	
Cat. No.:	B609964	Get Quote

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Introduction

PF-06263276 is a potent, pan-Janus kinase (JAK) inhibitor with demonstrated activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, making it a key target for therapeutic intervention in a variety of inflammatory diseases and cancers.[3] **PF-06263276** has been investigated for topical and inhaled delivery for the treatment of inflammatory conditions.[4][5][6][7]

These application notes provide a detailed protocol for determining the in vitro potency of **PF-06263276** against the JAK family of kinases using a luminescence-based kinase assay. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory activity of this compound.

Data Presentation

The inhibitory activity of **PF-06263276** against the four JAK family kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.



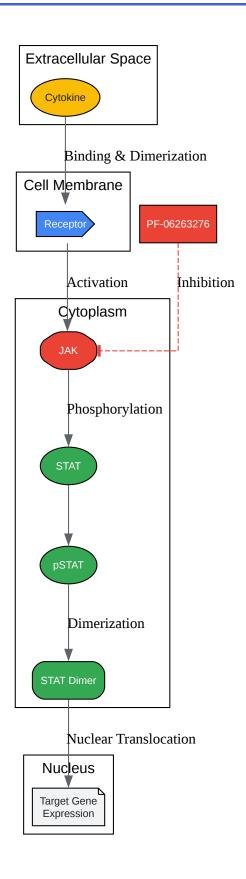
Kinase	PF-06263276 IC50 (nM)
JAK1	2.2
JAK2	23.1
JAK3	59.9
TYK2	29.7

Data compiled from publicly available sources.[1][2]

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. **PF-06263276** exerts its inhibitory effect by blocking the catalytic activity of JAKs, thereby interrupting this signaling cascade.





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Figure 1. The JAK-STAT signaling pathway and the inhibitory action of **PF-06263276**.



Experimental Protocols In Vitro Kinase Assay Using ADP-Glo™ Technology

This protocol outlines a method to determine the IC50 values of **PF-06263276** against JAK1, JAK2, JAK3, and TYK2 using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- PF-06263276
- Poly(Glu, Tyr) 4:1 peptide substrate
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl $_2$, 0.1 mg/mL BSA, 50 μ M DTT)
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of PF-06263276 in 100% DMSO.
 - Create a serial dilution of PF-06263276 in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
 - Dilute the JAK enzymes and the peptide substrate in kinase assay buffer to their optimal working concentrations. These should be determined empirically for each kinase.



 Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for each respective kinase.

Kinase Reaction:

- Add the diluted PF-06263276 or vehicle (DMSO) to the wells of the assay plate.
- Add the diluted kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- o Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

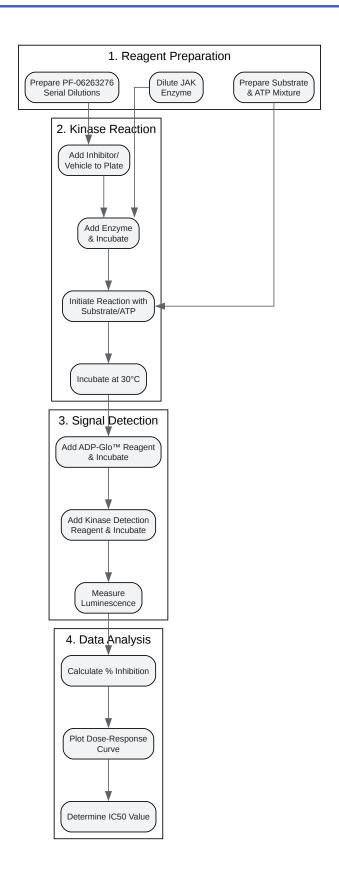
Signal Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.

Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of PF-06263276 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the PF-06263276 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).





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Figure 2. Experimental workflow for the in vitro kinase assay of **PF-06263276**.



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